4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
4-[(2,4-difluorophenyl)methoxy]-1H-pyridin-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO2/c13-9-2-1-8(11(14)5-9)7-17-10-3-4-15-12(16)6-10/h1-6H,7H2,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XMNRIBBTZMOLDH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1F)F)COC2=CC(=O)NC=C2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization
Established Synthetic Routes for Pyridinone Derivatives
The construction of the core 2-pyridone ring is a well-established area of synthetic chemistry, with numerous methods developed to access this privileged scaffold. These routes can be broadly categorized into cyclization reactions of acyclic precursors and modifications of existing heterocyclic rings.
One primary approach involves the cyclization of 1,3-dicarbonyl compounds or their equivalents with nitrogen-containing nucleophiles. For instance, 4-hydroxy-6-methyl-2H-pyran-2-one, derived from the hydrolysis of dehydroacetic acid, can be reacted with aqueous ammonium (B1175870) hydroxide (B78521) to yield the corresponding 4-hydroxy-6-methylpyridin-2(1H)-one. nih.gov Another strategy involves the reaction of β-keto esters with isocyanates.
Multicomponent reactions (MCRs) offer an efficient pathway to complex pyridones in a single step. The Bignelli-type reaction and its variations, which combine an aldehyde, a β-ketoester, and a urea (B33335) or thiourea (B124793) equivalent, have been adapted for pyridone synthesis. For example, an efficient one-pot synthesis of polysubstituted dihydropyridones can be achieved by reacting aryl aldehydes, ethyl acetoacetate, cyanoacetamide, and ammonium acetate, with pyridine (B92270) serving as a catalyst. researchgate.net
Furthermore, existing pyridine rings can be converted to 2-pyridones. The diazotization of 2-aminopyridine (B139424) derivatives followed by hydrolysis is a classic method. google.com Alternatively, 4-hydroxypyridine (B47283) can be synthesized from 4-aminopyridine (B3432731) via diazotization with butyl nitrite, followed by hydrolysis and neutralization. google.com
The following table summarizes some established routes for synthesizing pyridin-2-one derivatives.
Targeted Synthesis of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one Analogues and Related Structures
The synthesis of the target compound, this compound, is most directly achieved via a Williamson ether synthesis. This involves the O-alkylation of a 4-hydroxy-2(1H)-pyridone precursor with a suitable 2,4-difluorobenzyl electrophile.
The key starting materials for this synthesis are 4-hydroxy-2(1H)-pyridone (also known as 2,4-dihydroxypyridine) and 2,4-difluorobenzyl bromide or a related halide. The reaction proceeds by deprotonating the more acidic 4-hydroxy group of the pyridone with a base to form a pyridone anion, which then acts as a nucleophile, attacking the benzylic carbon of the 2,4-difluorobenzyl halide and displacing the halide leaving group. This reaction selectively forms the desired ether linkage at the C4-oxygen.
The synthesis of analogues can be readily accomplished by varying either the pyridone core or the benzyl (B1604629) halide. For instance, using different substituted benzyl halides allows for the introduction of a wide range of functionalities on the benzyloxy portion of the molecule. Similarly, starting with substituted 4-hydroxy-2-pyridones enables modification of the heterocyclic core.
Reaction Conditions and Optimization for Scalability
The efficiency and scalability of the Williamson ether synthesis for producing 4-(benzyloxy)-pyridin-2-one analogues are highly dependent on the reaction conditions. Key parameters that require optimization include the choice of base, solvent, temperature, and reaction time.
Base: A variety of inorganic bases can be employed, with potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) being common choices. Weaker bases like potassium bicarbonate (KHCO₃) or stronger bases like sodium hydride (NaH) can also be used, depending on the specific substrate and desired reactivity. Cesium bases, such as cesium bicarbonate (CsHCO₃), have been shown to provide excellent regioselectivity and high yields in the 4-O-alkylation of similar dihydroxy-aromatic systems.
Solvent: Polar aprotic solvents are typically preferred for this Sₙ2 reaction. Dimethylformamide (DMF), acetonitrile (B52724) (MeCN), and acetone (B3395972) are frequently used as they effectively solvate the cation of the base while not interfering with the nucleophile.
Temperature: The reaction is often conducted at elevated temperatures, ranging from room temperature to the reflux temperature of the solvent, to ensure a reasonable reaction rate. For example, reactions in refluxing acetone or acetonitrile, or heating in DMF at 80-100 °C, are common.
Table adapted from an optimization study on a related O-alkylation of pyrimidin-2(1H)-one.
Chemo- and Regioselective Synthesis Strategies
A primary challenge in the alkylation of 4-hydroxy-2-pyridones is controlling regioselectivity. The pyridone nucleus exists in tautomeric equilibrium with its 2-hydroxy-4-pyridone and 2,4-dihydroxypyridine (B17372) forms. Deprotonation results in an ambident nucleophile with reactive sites at the N1-nitrogen and the C4-oxygen. This can lead to a mixture of N-alkylated and O-alkylated products.
Achieving selective O-alkylation at the 4-position is crucial for the synthesis of this compound. Several strategies are employed to favor O-alkylation over N-alkylation. The 4-hydroxyl group is generally more acidic than the N-H proton, facilitating its selective deprotonation under carefully controlled conditions.
The choice of reaction parameters plays a critical role:
Base and Solvent: The use of a carbonate base like K₂CO₃ or CsHCO₃ in a polar aprotic solvent like DMF or acetone typically favors O-alkylation. The dissociation of the base forms a "harder" counter-ion (like K⁺ or Cs⁺), which, according to Hard-Soft Acid-Base (HSAB) theory, preferentially associates with the harder oxygen atom of the pyridone anion, directing the alkylation to that site.
Alkylating Agent: The nature of the electrophile can also influence the outcome. Benzyl halides are common alkylating agents used in these syntheses.
In contrast, conditions that favor N-alkylation often involve different base/solvent systems or may occur when the 4-position is blocked. For direct alkylation, careful selection of reagents is paramount to ensure the chemoselective formation of the desired 4-alkoxy product.
Strategies for Scaffold Modification and Diversification
Once the this compound scaffold is synthesized, its structure can be further modified to create a diverse library of analogues. These modifications can be made at the remaining C-H positions on the pyridone ring (C3, C5, and C6).
A powerful strategy for functionalization is the use of masked pyridones. For example, synthesis can begin with a 2-chloropyridine (B119429) or 2-benzyloxypyridine derivative. These masking groups allow for regioselective reactions, such as halogenation, to be performed on the pyridine ring. A common modification is the introduction of a bromine atom at the C3 or C5 position using reagents like N-bromosuccinimide (NBS). This halogenated intermediate can then undergo a variety of transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira) to introduce new carbon-carbon or carbon-heteroatom bonds. After diversification, the masking group is removed (e.g., hydrolysis of the 2-chloro group or hydrogenolysis of the 2-benzyloxy group) to reveal the final 2-pyridone.
Direct C-H activation is an increasingly important tool for late-stage functionalization, offering a more atom-economical approach to diversification by avoiding the need for pre-installed halogen handles. Additionally, scaffold hopping can be employed, where the pyridone core is replaced with an isofunctional framework, such as a pyrimidine (B1678525), to explore new chemical space while retaining key binding interactions.
Biological Activities and Target Identification
Overview of Reported Biological Activities of Pyridinone-Based Compounds
Pyridinone derivatives are a significant class of six-membered heterocyclic compounds that have garnered considerable attention in drug discovery. nih.gov Their unique structure allows them to act as hydrogen bond donors and acceptors, making them versatile scaffolds in medicinal chemistry. nih.gov These compounds exhibit a broad spectrum of pharmacological effects, including enzyme inhibition, as well as anti-inflammatory, antiviral, antimicrobial, and anticancer properties. nih.govnih.gov The biological activity can be significantly influenced by the pattern of substituents on the pyridinone ring. acgpubs.org
Enzyme Inhibition Studies (e.g., Kinases, Reverse Transcriptase)
Pyridinone derivatives have been extensively studied as inhibitors of various critical enzymes, demonstrating their potential in treating a range of diseases.
Kinase Inhibition: The pyridinone scaffold is a key feature in many kinase inhibitors. nih.gov These compounds have shown inhibitory activity against several kinases involved in cell signaling and proliferation. For instance, certain pyridine-urea derivatives have been identified as potent inhibitors of Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), a key target in angiogenesis. fishersci.canih.gov Other studies have focused on developing pyridinone-based inhibitors for Vaccinia-related kinases 1 and 2 (VRK1 and VRK2), which are associated with cell division and certain cancers. semanticscholar.orgdntb.gov.ua Additionally, pyridin-2-yl urea (B33335) derivatives have been designed as highly potent inhibitors of Apoptosis signal-regulating kinase 1 (ASK1), a promising therapeutic target in various diseases. nih.gov The Pim-1 kinase, often implicated in cancer, has also been a target for cyanopyridone-based inhibitors. nih.govmdpi.com
Interactive Data Table: Pyridinone-Based Kinase Inhibitors
| Compound Class | Target Kinase | Potency (IC50) | Reference |
|---|---|---|---|
| Pyridine-ureas | VEGFR-2 | 3.93 ± 0.73 µM | fishersci.canih.gov |
| Aminopyridine scaffold | VRK1 | ~150 nM | semanticscholar.org |
| Pyridin-2-yl ureas | ASK1 | 1.55 ± 0.27 nM | nih.gov |
| Cyanopyridine derivatives | Pim-1 | 0.46 ± 0.02 µM | nih.gov |
Reverse Transcriptase Inhibition: Pyridinone derivatives are particularly notable as specific, non-nucleoside inhibitors of Human Immunodeficiency Virus type 1 (HIV-1) reverse transcriptase (RT). ossila.com These compounds act via a non-competitive mechanism with respect to deoxynucleoside triphosphates. mdpi.comresearchgate.net The inhibition is characterized by a slow-binding process, where the inhibitor binds preferentially to the enzyme-template-primer complex. ossila.commdpi.com This specific mode of action distinguishes them from nucleoside analog inhibitors and has made them a cornerstone of HIV-1 research. ossila.com
Anti-inflammatory Activity
Several studies have highlighted the anti-inflammatory potential of pyridinone-based compounds. nih.govnih.gov Their mechanisms of action are multifaceted. One proposed mechanism involves the chelation of iron, as key inflammatory enzymes like cyclooxygenase (COX) and lipoxygenase are iron-dependent. nih.gov By sequestering iron, these compounds may inhibit the synthesis of pro-inflammatory prostanoids and the generation of free radicals. nih.gov
Additionally, some pyridone derivatives have been shown to inhibit COX-2 and the production of plasma prostaglandin E2 (PGE2). Another critical target is Tumor necrosis factor-alpha (TNF-α), a major pro-inflammatory cytokine. Inhibition of TNF-α is a validated strategy for treating inflammatory diseases like rheumatoid arthritis, and pyridinone derivatives have been explored for this purpose.
Interactive Data Table: Anti-inflammatory Activity of Hydroxy Pyridinone Derivatives
| Compound | Test Model | Maximum Inhibition | Reference |
|---|---|---|---|
| Compound A (20 mg/kg) | Carrageenan-induced paw edema | 67% | nih.gov |
| Compound B (400 mg/kg) | Carrageenan-induced paw edema | >50% | nih.gov |
| Compound C (200 mg/kg) | Carrageenan-induced paw edema | >50% | nih.gov |
| Compound A (20 mg/kg) | Croton oil-induced ear edema | 37% | nih.gov |
| Compound B (400 mg/kg) | Croton oil-induced ear edema | 43% | nih.gov |
| Compound C (200 mg/kg) | Croton oil-induced ear edema | 50% | nih.gov |
Antiviral Activity (e.g., Anti-HIV-1, Anti-HBV)
The antiviral properties of pyridinones are well-documented, particularly against HIV-1. nih.gov
Anti-HIV-1 Activity : As mentioned, pyridinone derivatives are potent and highly specific inhibitors of HIV-1 reverse transcriptase. ossila.com Compounds like L-697,639 and L-697,661 can inhibit HIV-1 replication in cell cultures at nanomolar concentrations. ossila.com Research into viral resistance has shown that specific mutations in the RT gene, such as K103N and Y181C, can confer high-level resistance to this class of inhibitors, highlighting their specific binding site and mechanism of action. researchgate.net
Anti-HBV Activity : While the primary focus has been on HIV-1, some pyridinone-containing structures have also been investigated for activity against the Hepatitis B virus (HBV). nih.gov One of the modern antiviral strategies against HBV involves the use of capsid assembly modulators (CAMs), which disrupt the proper formation of the viral capsid. This represents a potential, though less explored, avenue for pyridinone-based antiviral agents.
Antimicrobial Activity
Pyridinone derivatives exhibit a broad spectrum of antimicrobial activity, targeting both bacteria and fungi through various mechanisms. nih.govnih.gov
Antibacterial Activity : The antibacterial action of some pyridinones is attributed to the chelation of iron, an essential nutrient for microbial metabolism, thereby depriving bacteria of this critical element. nih.gov Other derivatives function as bacterial topoisomerase IV inhibitors. Certain alkyl pyridinol compounds, which are structurally related, have been shown to disrupt and deform the bacterial membrane of Gram-positive bacteria like Staphylococcus aureus. Some synthesized pyridinone derivatives have shown good activity against strains such as Bacillus subtilis and Escherichia coli.
Antifungal Activity : The antifungal mechanism for some pyridinones involves the inhibition of mitochondrial cytochrome bc1 reductase, an essential enzyme in the fungal respiratory chain. nih.gov For example, the natural product ilicicolin H demonstrated potent inhibition of this enzyme. nih.gov
Anticancer Activity
The anticancer potential of pyridinone compounds is one of their most extensively researched properties. nih.govnih.gov They have been shown to inhibit the proliferation of a wide range of human tumor cell lines through diverse mechanisms of action. nih.gov
Key molecular targets for pyridinone-based anticancer agents include:
Protein Kinases : As discussed, pyridinones inhibit various kinases crucial for cancer progression, such as VEGFR-2, which is involved in tumor angiogenesis. nih.govfishersci.canih.gov
Cell Cycle Regulation : Some derivatives induce cell cycle arrest at the G2/M phase. For example, one pyridone compound was shown to cause this arrest in liver and breast cancer cells by upregulating the cell cycle inhibitors p53 and p21.
Induction of Apoptosis : The same study demonstrated that pyridones can induce apoptosis (programmed cell death) through the upregulation of JNK (c-Jun N-terminal kinase). Another compound, sambutoxin, was found to induce the production of reactive oxygen species (ROS), leading to DNA damage and subsequent apoptosis.
Other Targets : Other identified targets include histone deacetylase (HDAC) and isocitrate dehydrogenase (IDH). nih.gov
Interactive Data Table: Anticancer Activity of Selected Pyridinone Derivatives
| Compound | Cancer Cell Line | Activity (IC50) | Reference |
|---|---|---|---|
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 ± 0.3 µM | |
| Pyridine-urea derivative 8e | MCF-7 (Breast) | 0.22 µM | fishersci.canih.gov |
| Cyanopyridine derivative 4d | HepG2 (Liver) | 6.95 ± 0.34 µM | nih.gov |
| Sambutoxin | Various cancer cells | Potent antiproliferative |
Identification and Validation of Molecular Targets for 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one Derivatives
While the broader class of pyridinone-based compounds has a well-documented history of diverse biological activities and molecular targets, specific data on the identification and validation of molecular targets for this compound and its direct derivatives are not extensively detailed in the reviewed scientific literature. The biological profile of this specific compound would be inferred from the activities of structurally similar pyridinones, which are known to target enzymes such as kinases and reverse transcriptase, and to interfere with inflammatory, microbial, and cancer-related pathways. However, dedicated studies validating the precise molecular interactions and targets of this compound itself are required for a definitive characterization of its mechanism of action.
Mechanisms of Action Elucidation
The precise mechanisms through which "this compound" exerts its biological activities have not yet been fully elucidated in publicly available scientific literature. While the broader class of pyridin-2-one derivatives has been investigated for a range of biological effects, detailed studies pinpointing the specific molecular targets and cellular pathways modulated by this particular compound are not extensively documented.
Generally, compounds featuring the pyridin-2-one scaffold are known to interact with a variety of biological targets, often functioning as enzyme inhibitors or receptor modulators. The introduction of a difluorobenzyloxy moiety at the 4-position of the pyridin-2-one ring can significantly influence its electronic properties, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity for specific proteins.
Potential, though unconfirmed, mechanisms of action for a molecule with this structure could involve the inhibition of key enzymes in pathological pathways or the modulation of signaling cascades. For instance, various substituted pyridinones have been explored for their potential to inhibit kinases, proteases, or other enzymes implicated in disease. The fluorine atoms on the benzyl (B1604629) group can enhance binding interactions with target proteins through the formation of hydrogen bonds or other non-covalent interactions, potentially increasing potency and selectivity.
Further research, including enzymatic assays, receptor binding studies, and cellular pathway analysis, is required to definitively identify the biological targets of "this compound" and to unravel the intricate details of its mechanism of action. Such studies would provide a clearer understanding of how this compound elicits its biological effects and would be crucial for its further development as a potential therapeutic agent.
Structure Activity Relationship Sar and Lead Optimization Studies
SAR Analysis of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one Derivatives and Analogues
While specific SAR studies exclusively on this compound are not extensively documented in publicly available literature, general principles for pyridinone derivatives offer valuable insights. The pyridin-2-one moiety itself is a key pharmacophore, with the nitrogen atom and the exocyclic carbonyl group capable of acting as hydrogen bond donors and acceptors, respectively. acs.org This facilitates interactions with biological targets.
Research on related 3,5-disubstituted pyridin-2(1H)-one derivatives has demonstrated that modifications at various positions on the pyridinone ring can significantly impact biological activity. nih.gov For instance, the introduction of different substituents can modulate the compound's electronic and steric properties, thereby influencing its binding affinity to target proteins. In the context of this compound, the 4-position benzyloxy group is a critical determinant of its activity. The fluorine atoms on the benzyl (B1604629) ring are of particular importance, as they can alter the molecule's lipophilicity and metabolic stability. nih.gov
Strategies for Potency and Selectivity Enhancement
Lead optimization is a critical phase in drug discovery that aims to enhance the desirable properties of a compound while minimizing its undesirable ones. For this compound, strategies to boost potency and selectivity would likely focus on systematic modifications of both the benzyloxy moiety and the pyridinone ring.
The 2,4-difluorobenzyl group is a key feature that can significantly influence the compound's interaction with its biological target. The strategic placement of fluorine atoms is a common tactic in medicinal chemistry to enhance potency and metabolic stability. nih.gov The electron-withdrawing nature of fluorine can affect the acidity of the pyridinone N-H, and the C-F bond can form favorable interactions with protein side chains. nih.gov
Studies on other benzyloxy-substituted compounds have shown that the substitution pattern on the phenyl ring is a critical factor for activity. For example, in a series of 4-(4-(benzyloxy)phenyl)-3,4-dihydropyrimidin-2(1H)-ones, various substituents on the benzyl ring led to a range of potencies. nih.gov It is plausible that for this compound, altering the number and position of fluorine atoms, or replacing them with other halogens or small alkyl groups, could fine-tune its activity. The substitution pattern on the benzyl ring can impact how the moiety fits into a hydrophobic pocket of a target protein. mdpi.com
Table 1: General Effects of Benzyloxy Moiety Modifications on Potency
| Modification | General Effect on Potency | Rationale |
| Altering fluorine position (e.g., to 3,5-difluoro) | May increase or decrease | Fine-tunes electronic and steric interactions within the binding pocket. |
| Replacing fluorine with other halogens (e.g., Cl, Br) | Variable | Modifies lipophilicity and steric bulk, which can affect binding affinity. acs.org |
| Introducing small alkyl groups (e.g., methyl) | Variable | Can enhance hydrophobic interactions but may also introduce steric hindrance. |
| Replacing the phenyl ring with a heterocyclic ring | Can improve properties | May introduce additional hydrogen bond donors/acceptors and alter solubility. nih.gov |
This table is based on general principles of medicinal chemistry and SAR studies of related compounds.
Modifications to the pyridinone ring itself are a cornerstone of SAR studies for this class of compounds. The introduction of substituents at the C3, C5, and C6 positions can have profound effects on a compound's biological profile. For instance, in a series of 3-(1H-benzo[d]imidazol-2-yl)pyridin-2(1H)-ones, the installation of amine-containing side chains at the 4-position of the pyridone ring significantly improved enzyme potency. nih.gov While our subject compound has a benzyloxy group at the 4-position, this highlights the importance of this position for activity.
In other studies on 3,5-disubstituted pyridin-2(1H)-ones, the nature of the substituents at these positions was found to be critical for analgesic activity. nih.gov Small, electron-withdrawing groups on the pyridone ring can enhance activity in some contexts. researchgate.net
Table 2: General Substituent Effects on the Pyridinone Ring
| Position of Substitution | Type of Substituent | General Effect on Activity |
| C3 | Small, electron-withdrawing groups | Can enhance potency. researchgate.net |
| C5 | Aromatic or heteroaromatic groups | Often crucial for establishing key interactions with the target. nih.gov |
| C6 | Alkyl or substituted aryl groups | Can modulate lipophilicity and selectivity. |
| N1 | Alkylation or acylation | Can alter solubility and cell permeability. |
This table is based on general principles from SAR studies of various pyridinone derivatives.
Rational Design Principles in Lead Optimization
Rational drug design leverages the structural information of the target protein to guide the optimization of lead compounds. This approach is highly relevant for the development of derivatives of this compound.
Fragment-based drug design (FBDD) is a powerful strategy that involves identifying small molecular fragments that bind to the target and then growing or combining them to create a more potent lead. acs.org The pyridin-2-one core itself can be considered a privileged fragment due to its favorable physicochemical properties and ability to participate in hydrogen bonding. acs.org
In the context of this compound, an FBDD approach could involve exploring alternative fragments to replace the 2,4-difluorobenzyl moiety while retaining the core 4-benzyloxy-1H-pyridin-2-one structure. Alternatively, the pyridinone core could be combined with other fragments known to bind to the target of interest.
While adding complexity can sometimes enhance potency, structural simplification is often employed to improve a compound's drug-like properties, such as solubility and metabolic stability. For a molecule like this compound, simplification could involve reducing the number of aromatic rings or removing non-essential functional groups. However, any simplification must be carefully considered to avoid the loss of key interactions with the target that are essential for its biological activity.
Scaffold Hopping and Bioisosteric Replacements
In the quest for improved drug candidates, medicinal chemists often employ the strategies of scaffold hopping and bioisosteric replacement. Scaffold hopping involves the replacement of the central core of a molecule with a different, yet functionally equivalent, scaffold. semanticscholar.org This can lead to novel chemical entities with potentially improved properties or a more favorable intellectual property position. semanticscholar.org Bioisosteric replacement, on the other hand, is the substitution of an atom or a group of atoms with another that has similar physical or chemical properties, with the aim of creating a new molecule with similar or improved biological activity. cambridgemedchemconsulting.com
For the lead compound, this compound, these strategies can be applied to both the 1H-pyridin-2-one core and the 2,4-difluorobenzyloxy substituent.
Scaffold Hopping of the 1H-Pyridin-2-one Core:
The 1H-pyridin-2-one scaffold is a common motif in medicinal chemistry, known for its ability to engage in various biological interactions. nih.gov However, exploring alternative scaffolds can be a fruitful endeavor. Research on related pyridone-containing compounds has shown that this core can be replaced by other heterocyclic systems to modulate activity. For instance, in the development of mutant isocitrate dehydrogenase 1 (mIDH1) inhibitors, various scaffolds related to pyridin-2-one were explored to enhance potency and pharmacokinetic profiles. semanticscholar.org
A hypothetical scaffold hopping study for this compound could involve replacing the pyridin-2-one ring with other five- or six-membered heterocycles that can maintain a similar spatial arrangement of the key interacting groups. Examples of potential scaffold hops are presented in the interactive data table below. The aim would be to identify scaffolds that maintain or improve upon the inhibitory activity of the parent compound, while potentially offering advantages in terms of synthesis, metabolic stability, or other drug-like properties.
Interactive Data Table: Hypothetical Scaffold Hopping of the 1H-Pyridin-2-one Core
| Compound ID | Scaffold | Rationale for Hopping | Predicted Biological Activity (Hypothetical IC₅₀ in nM) |
|---|---|---|---|
| Parent | 1H-Pyridin-2-one | Starting Point | 10 |
| SH-1 | Pyrimidin-2(1H)-one | Introduction of an additional nitrogen atom may alter hydrogen bonding capacity and solubility. | 15 |
| SH-2 | Thiazol-2(3H)-one | Replacement with a five-membered ring could alter the geometry and electronic properties. | 25 |
| SH-3 | Isoxazol-3(2H)-one | Introduction of a nitrogen-oxygen bond may influence metabolic stability. | 30 |
| SH-4 | 1,2,4-Triazin-3(2H)-one | Increasing the number of nitrogen atoms can significantly impact physicochemical properties. | 50 |
Bioisosteric Replacements for the 2,4-Difluorobenzyloxy Group:
The 2,4-difluorobenzyloxy group plays a crucial role in the activity of the parent compound, likely through specific interactions with the target protein. Modifications to this group can have a significant impact on binding affinity. Bioisosteric replacement of this moiety can be explored to fine-tune these interactions, improve metabolic stability, or alter pharmacokinetic parameters. cambridgemedchemconsulting.com
For example, replacing the benzyl ether linkage with other functionalities is a common strategy. Furthermore, the substitution pattern on the phenyl ring can be varied. While the difluoro substitution is often beneficial for blocking metabolic oxidation, other electron-withdrawing or electron-donating groups could be explored to optimize electronic and steric interactions.
The following interactive data table illustrates potential bioisosteric replacements for the 2,4-difluorobenzyloxy group and their hypothetical impact on biological activity.
Interactive Data Table: Hypothetical Bioisosteric Replacements of the 2,4-Difluorobenzyloxy Group
| Compound ID | Bioisosteric Replacement | Rationale for Replacement | Predicted Biological Activity (Hypothetical IC₅₀ in nM) |
|---|---|---|---|
| Parent | 2,4-Difluorobenzyloxy | Starting Point | 10 |
| BR-1 | 4-Fluorobenzyloxy | Reducing the number of fluorine atoms may alter lipophilicity and binding interactions. | 12 |
| BR-2 | 2,4-Dichlorobenzyloxy | Chlorine atoms offer different electronic and steric properties compared to fluorine. | 18 |
| BR-3 | Pyridin-2-ylmethoxy | Introduction of a nitrogen atom in the ring can improve solubility and provide new interaction points. | 22 |
| BR-4 | Thiophen-2-ylmethyl | A five-membered heterocyclic ring can act as a bioisostere for the phenyl ring. | 28 |
| BR-5 | Cyclohexylmethoxy | Replacement of the aromatic ring with a saturated ring to probe the importance of aromaticity. | >100 |
It is important to note that the biological activity data presented in these tables are hypothetical and for illustrative purposes. Actual research would require the synthesis and biological evaluation of these and other analogs to establish a concrete SAR. Such studies are essential for the rational design of new chemical entities with enhanced therapeutic potential.
Computational Chemistry and in Silico Approaches
Molecular Modeling and Docking Studies of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one Derivatives
Molecular modeling and docking studies are powerful computational techniques used to predict the binding orientation and affinity of a small molecule to a biological target, such as a protein or enzyme. While specific molecular docking studies for this compound are not extensively detailed in publicly available literature, the principles of these studies can be understood from research on analogous pyridinone derivatives.
For instance, molecular modeling of various pyridinone-containing compounds has been instrumental in understanding their interactions with therapeutic targets. nih.gov These studies typically involve creating a three-dimensional model of the compound and "docking" it into the active site of a target protein. The software then calculates the most likely binding pose and estimates the binding energy, which is a proxy for the compound's potency. For derivatives of this compound, such studies would be crucial in identifying key interactions, such as hydrogen bonds and hydrophobic interactions, between the molecule and its intended biological target. The difluorobenzyloxy moiety, for example, could be critical for establishing specific interactions within a binding pocket.
Quantitative Structure-Activity Relationship (QSAR) Analysis
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov By analyzing a series of related compounds, QSAR models can predict the activity of new, unsynthesized analogs.
For this compound and its derivatives, a QSAR study would involve compiling a dataset of compounds with their measured biological activities. Various molecular descriptors, which are numerical representations of the chemical structure (e.g., molecular weight, lipophilicity, electronic properties), would then be calculated. uobasrah.edu.iq Statistical methods, such as multiple linear regression or machine learning algorithms, are employed to build a model that correlates these descriptors with the observed activity. nih.gov
In Silico Prediction of Drug Metabolism and Pharmacokinetics (DMPK)
The prediction of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME), collectively known as pharmacokinetics, is a critical step in drug development. In silico tools can provide early-stage predictions of these properties, helping to identify potential liabilities before costly experimental studies are undertaken. researchgate.netmdpi.com
General in silico ADME predictions for compounds like this compound would typically involve the use of various computational models. These models can estimate properties such as intestinal absorption, blood-brain barrier penetration, and plasma protein binding. For instance, a compound's lipophilicity (logP) and polar surface area are key determinants of its absorption and distribution. mdpi.com
The following table illustrates the kind of data that would be generated in an in silico ADME prediction for a compound like this compound, based on general predictions for similar chemical structures.
| Property | Predicted Value | Interpretation |
| Molecular Weight | 265.22 g/mol | Compliant with Lipinski's rule of five |
| LogP | 1.5 - 2.5 | Optimal for cell permeability |
| Topological Polar Surface Area | 50 - 70 Ų | Good intestinal absorption predicted |
| Hydrogen Bond Donors | 1 | Compliant with Lipinski's rule of five |
| Hydrogen Bond Acceptors | 3 | Compliant with Lipinski's rule of five |
| Caco-2 Permeability | High | Likely good oral absorption |
| Human Intestinal Absorption | > 90% | High probability of absorption |
This table is illustrative and based on general predictions for similar compounds. Actual values for this compound would require specific in silico analysis.
Cytochrome P450 (CYP) Metabolism Prediction
Cytochrome P450 (CYP) enzymes are a major family of enzymes responsible for the metabolism of most drugs. Predicting a compound's interaction with CYP isoforms is crucial to avoid drug-drug interactions and to understand its metabolic stability. In silico tools can predict which CYP isoforms are likely to metabolize a compound. nih.gov For this compound, predictions might indicate metabolism by major isoforms such as CYP3A4, CYP2D6, or CYP2C9. These predictions are often based on machine learning models trained on large datasets of known CYP substrates. mdpi.com
Prediction of Other Metabolic Pathways (e.g., UGT, SULT, AOX, FMO)
Besides CYPs, other enzymes such as UDP-glucuronosyltransferases (UGTs), sulfotransferases (SULTs), aldehyde oxidase (AOX), and flavin-containing monooxygenases (FMOs) also play a role in drug metabolism. Computational models are being developed to predict metabolism by these enzymes as well. For a molecule like this compound, which contains a hydroxylatable pyridinone ring, prediction of UGT-mediated glucuronidation would be particularly relevant.
Predicting Sites and Routes of Metabolism
In silico tools can also predict the specific sites on a molecule that are most likely to be metabolized. This is often referred to as "site of metabolism" (SOM) prediction. For this compound, potential sites of metabolism could include the benzylic carbon, the pyridinone ring, or the aromatic rings. Understanding the likely routes of metabolism is critical for identifying potential metabolites, which may have their own pharmacological or toxicological properties.
Computational Approaches for Selectivity Profiling
Selectivity is a crucial attribute of a drug, as off-target effects can lead to undesirable side effects. Computational selectivity profiling aims to predict the binding of a compound against a panel of related and unrelated biological targets. This can be achieved through various methods, including shape-based screening, pharmacophore modeling, and large-scale docking against a library of protein structures. For this compound, computational selectivity profiling would be essential to assess its potential for interacting with other kinases or enzymes, thereby predicting its potential for off-target activities.
Application of Machine Learning and Deep Learning in Compound Prioritization
Machine learning models are trained on large datasets containing chemical structures and their corresponding experimental data (e.g., bioactivity, toxicity). nih.gov These models learn to identify complex relationships between a molecule's features and its biological effects. Deep learning, a subset of machine learning, utilizes neural networks with many layers to learn from vast amounts of data, enabling the prediction of a compound's properties with increasing accuracy. nih.govnih.gov For a compound like This compound , these models can be employed to predict its potential efficacy and flag potential liabilities early in the discovery process.
The general workflow for using machine learning to prioritize a compound such as This compound would involve several key steps:
Data Collection and Featurization: A large dataset of diverse compounds with known activities against a specific biological target of interest would be assembled from public or proprietary databases. harvard.edu For each compound, including This compound , a set of numerical representations, known as molecular descriptors or fingerprints, are calculated. These can range from simple physicochemical properties to complex topological fingerprints.
Model Training: A machine learning or deep learning model is then trained on this dataset. The model learns the intricate patterns that correlate the molecular features with the desired biological endpoint (e.g., high binding affinity, low toxicity).
Prediction for Novel Compounds: Once trained, the model can be used to predict the activity and other properties of novel compounds like This compound that were not in the original training set.
Prioritization Score: The model's outputs for various endpoints are often integrated into a single prioritization score. This score provides a data-driven basis for ranking compounds, allowing researchers to focus their experimental efforts on the most promising candidates.
A conceptual data table below illustrates the type of information that a machine learning model would use to assess and prioritize This compound . The values presented are hypothetical and for illustrative purposes only, but they represent the key parameters typically evaluated in silico.
Interactive Data Table: Conceptual Machine Learning Prioritization Profile for this compound
| Parameter | Predicted Value | Contribution to Prioritization |
| Predicted Bioactivity (pIC50) | 7.8 | A higher value suggests strong predicted binding affinity to the target protein, making it a high-priority candidate for efficacy. |
| ADMET - Oral Bioavailability (%) | 65 | A moderate to high value indicates a good potential for the compound to be absorbed into the bloodstream after oral administration. |
| ADMET - Blood-Brain Barrier Permeation | Low | A low prediction for BBB permeation is desirable for peripherally acting drugs to minimize central nervous system side effects. |
| ADMET - hERG Inhibition Risk | Low | A low risk of inhibiting the hERG channel is a critical safety parameter, reducing the likelihood of cardiac toxicity. |
| Synthetic Accessibility Score | 3.5 (out of 10) | A lower score indicates a more straightforward and less costly chemical synthesis, which is a practical consideration for development. |
| Novelty Score | High | A high score, often determined by structural similarity to existing patented compounds, can indicate a greater potential for intellectual property protection. |
In this hypothetical scenario, the machine learning model would integrate these diverse parameters to generate a holistic prioritization score. The high predicted bioactivity and low safety risks would positively influence the ranking of This compound . The moderate oral bioavailability and favorable synthetic accessibility would further support its selection for experimental validation.
The use of deep learning models could offer even more nuanced insights. For instance, a deep neural network could be trained on image-based cellular screening data to predict the phenotypic response induced by This compound , potentially uncovering novel mechanisms of action or identifying subtle toxicological effects that are not captured by simpler models. nih.govresearchgate.net
Preclinical Pharmacological Characterization
In Vitro Pharmacological Profiling
In vitro profiling is a critical first step in drug discovery, providing essential data on a compound's activity, potency, and mechanism of action at a cellular and molecular level.
Cell-based assays are crucial for determining the functional consequences of a compound's interaction with its biological target in a physiological context. Analogues of 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one have been evaluated in a variety of cell-based assays to determine their anti-cancer, anti-inflammatory, and antiviral activities.
One area of significant investigation has been the inhibition of protein kinases. A series of novel 5-(benzyloxy)pyridin-2(1H)-ones were assessed for their ability to inhibit c-Met kinase. researchgate.net Among these, compound 12b was identified as a potent inhibitor with a half-maximal inhibitory concentration (IC50) of 12 nM against the c-Met kinase and demonstrated strong inhibition of the c-Met-addicted EBC-1 cancer cell line. researchgate.net Similarly, in a study targeting Tropomyosin receptor kinase (TRK), a known oncogenic driver, the pyridin-2(1H)-one analogue 14q was found to effectively block cellular TRK signaling, leading to the inhibition of viability in cancer cells dependent on this pathway. acs.orgnih.gov Further studies on pyridinone derivatives identified compounds 44a and 44b as having marked antiproliferative effects on the GTL-16 gastric carcinoma cell line, with IC50 values of 0.06 µM and 0.07 µM, respectively. frontiersin.org
The pyridin-2(1H)-one scaffold has also been explored for other therapeutic targets. A series of 1,5-disubstituted-pyridin-2(1H)-one derivatives were tested for their anti-cancer properties in A549 lung cancer cells, where compound 22 showed an IC50 of 0.13 mM by inhibiting translation initiation factor eIF3a. nih.gov In a different context, the pyridinone derivative perampanel (83a) was identified as a potent non-competitive AMPA receptor antagonist with an IC50 of 60 nM. frontiersin.org Other analogues have demonstrated anti-inflammatory and antiviral potential. The pyridine (B92270) derivative SK94 was shown to inhibit the production of the inflammatory cytokine TNF-alpha in a dose-dependent manner in both endothelial and Raw 264.7 macrophage cell lines. nih.gov Another analogue, 68a , exhibited inhibitory activity against Hepatitis B Virus (HBV) DNA replication with an IC50 of 0.12 µM. frontiersin.org The effect of 2-pyridone derivatives on the expression of Proprotein Convertase Subtilisin/Kexin type 9 (PCSK9) and the LDL receptor (LDLR) has also been evaluated in HepG2 liver cells using Western blot analysis, indicating a potential role in cholesterol metabolism. unipd.it
Table 1: In Vitro Functional Activity of Pyridin-2(1H)-one Analogues
| Compound | Target/Assay | Cell Line | Activity (IC₅₀) |
|---|---|---|---|
| 12b | c-Met Kinase Inhibition | EBC-1 | 12 nM |
| 14q | TRK Signaling | TRK-dependent cells | Inhibition of cell viability |
| 44a | Antiproliferative | GTL-16 | 0.06 µM |
| 44b | Antiproliferative | GTL-16 | 0.07 µM |
| 22 | Antiproliferative (eIF3a) | A549 | 0.13 mM |
| Perampanel (83a) | AMPA Receptor Antagonism | - | 60 nM |
| 68a | HBV DNA Replication | - | 0.12 µM |
| SK94 | TNF-alpha Production | Endothelial, Raw 264.7 | Dose-dependent inhibition |
Confirming that a compound directly interacts with its intended target within a living cell is a critical step in preclinical development. Target engagement assays provide this crucial evidence, helping to validate the mechanism of action and build confidence in structure-activity relationships. acs.org While specific data for this compound is not available, methods like NanoBRET and the Cellular Thermal Shift Assay (CETSA) are industry-standard approaches for this purpose.
NanoBRET (Nano Bioluminescence Resonance Energy Transfer) is a proximity-based assay that measures the interaction between a target protein (fused to a NanoLuciferase donor) and a fluorescently labeled ligand (acceptor) in live cells. The binding of an unlabeled test compound, such as a pyridin-2-one derivative, would displace the fluorescent tracer, causing a measurable decrease in the BRET signal. This technique allows for the real-time, quantitative assessment of a compound's binding affinity and residence time at its target in a physiological cellular environment.
CETSA (Cellular Thermal Shift Assay) operates on the principle that a protein's thermal stability increases when it is bound to a ligand. In this label-free method, intact cells are treated with the test compound and then heated to various temperatures. A stable protein-ligand complex will result in more target protein remaining in a soluble, non-denatured state at higher temperatures compared to the unbound protein. The amount of stable protein is typically quantified by immunoblotting or mass spectrometry. CETSA is a powerful tool for verifying target engagement with native, unlabeled proteins in their natural cellular milieu.
Application of these assays would be a logical next step to confirm that the observed functional activities of pyridin-2(1H)-one analogues are a direct result of binding to their putative targets, such as c-Met, TRK, or eIF3a.
In Vivo Efficacy Models for this compound Analogues
Following promising in vitro results, the evaluation of a compound's efficacy in relevant animal models of disease is essential. Various pyridin-2(1H)-one analogues have demonstrated significant in vivo activity in models of cancer and inflammation.
In oncology, the pyridin-2(1H)-one analogue 14q was evaluated in mouse xenograft models of cancer with TRK gene fusions. acs.orgnih.govfigshare.com Administration of 14q resulted in strong tumor growth inhibition in both M091 and KM12 subcutaneous tumor models, with some cases leading to complete tumor regression. acs.orgnih.govfigshare.com Similarly, the pyridinone compounds 44a and 44b , which showed potent antiproliferative activity in vitro, also demonstrated good efficacy in an in vivo xenograft model. frontiersin.org
The therapeutic potential of this scaffold extends to non-oncology indications. In a rat model of inflammatory pain, where allodynia was induced by capsaicin, a series of 3,5-disubstituted pyridine-2(1H)-one derivatives were tested for their anti-allodynic effects. nih.gov The methoxypyridine derivative 36 was particularly effective, showing an 85% inhibition of mechanical allodynia. nih.gov In a different inflammation model using Complete Freund's Adjuvant, pyridine carbothioamide analogues led to a significant reduction in paw size, confirming their anti-inflammatory effects in vivo. nih.gov Furthermore, the pyridine derivatives SK94 and SK126 were tested in a mouse model of Behcet's disease induced by the herpes simplex virus (HSV). nih.gov Oral administration of these compounds significantly improved disease symptoms, with 83% of mice in the SK94 group and 86% in the SK126 group showing improvement. nih.gov
Table 2: In Vivo Efficacy of Pyridin-2(1H)-one Analogues
| Compound | Disease Model | Species | Key Finding |
|---|---|---|---|
| 14q | M091 & KM12 TRK-fusion xenografts | Mouse | Significant tumor inhibition and regression acs.orgnih.govfigshare.com |
| 36 | Capsaicin-induced inflammatory pain | Rat | 85% inhibition of mechanical allodynia nih.gov |
| SK94 | HSV-induced Behcet's disease | Mouse | 83% of mice showed improvement nih.gov |
| SK126 | HSV-induced Behcet's disease | Mouse | 86% of mice showed improvement nih.gov |
| 44a/44b | Cancer xenograft | - | Demonstrated good in vivo efficacy frontiersin.org |
Pharmacokinetic (PK) and Pharmacodynamic (PD) Correlation Studies in Preclinical Models
Understanding the relationship between a drug's concentration in the body over time (pharmacokinetics) and its biological effect (pharmacodynamics) is crucial for optimizing dosing regimens and predicting clinical success. Preclinical PK/PD studies aim to establish this link.
For the pyridin-2(1H)-one analogue 14q , its strong in vivo anti-tumor activity was correlated with acceptable pharmacokinetic properties, including an oral bioavailability (F) of 37.8% in mice. acs.orgnih.govfigshare.com This indicates that a sufficient amount of the compound reached the systemic circulation to engage the target and exert a therapeutic effect. Similarly, the good in vivo efficacy of compounds 44a and 44b was attributed to their excellent metabolic and pharmacokinetic parameters. frontiersin.org The anticonvulsant pyridinone perampanel (83a) also showed a correlation between its favorable PK characteristics and its powerful in vivo activity in seizure models. frontiersin.org
More detailed pharmacokinetic data is available for other related scaffolds. For a series of pyridine-2-carboxamide derivatives, PK profiles were determined in both mice and rats. acs.org For instance, in mice, compound 22 displayed low in vivo clearance (Clp = 13.19 mL/min/kg) and an oral bioavailability of 24.6%. acs.org Compound 17 showed very low clearance (Clp = 4.19 mL/min/kg) and good oral exposure. acs.org For a different but related scaffold, the imidazo[1,2-b]pyridazine (B131497) derivative 15m was found to have good oral bioavailability (F = 55.26%), supporting its potential as an orally administered TRK inhibitor. nih.gov These studies demonstrate the ability to establish a clear link between systemic exposure and the desired pharmacological effect for this class of compounds.
Table 3: Preclinical Pharmacokinetic Parameters of Pyridine-based Analogues in Mice
| Compound | Class | Clearance (Clp) (mL/min/kg) | Oral Bioavailability (F%) |
|---|---|---|---|
| 14q | Pyridin-2(1H)-one | - | 37.8% acs.orgnih.govfigshare.com |
| 17 | Pyridine-2-carboxamide | 4.19 | - acs.org |
| 21 | Pyridine-2-carboxamide | 7.92 | 2.5% acs.org |
| 22 | Pyridine-2-carboxamide | 13.19 | 24.6% acs.org |
| 15m | Imidazo[1,2-b]pyridazine | - | 55.26% nih.gov |
Compound and Analogue Reference Table
| Name/Identifier | Chemical Class/Scaffold |
| This compound | Pyridin-2(1H)-one |
| 12b | 5-(benzyloxy)pyridin-2(1H)-one |
| 14q | Pyridin-2(1H)-one |
| 17 | Pyridine-2-carboxamide |
| 21 | Pyridine-2-carboxamide |
| 22 (anticancer) | 1,5-disubstituted-pyridin-2(1H)-one |
| 22 (PK study) | Pyridine-2-carboxamide |
| 36 | 3,5-disubstituted pyridine-2(1H)-one |
| 44a | Pyridinone |
| 44b | Pyridinone |
| 68a | 2-pyridinone |
| Perampanel (83a) | 2-(2-oxo-1-phenyl-5-pyridin-2-yl-1,2-dihydropyridin-3-yl)benzonitrile |
| SK94 | Pyridine derivative |
| SK126 | Pyridine derivative |
| 15m | Imidazo[1,2-b]pyridazine |
Future Directions and Research Opportunities
Emerging Methodologies in Pyridinone Drug Discovery
The advancement of synthetic organic chemistry and computational tools is paving the way for more efficient and innovative approaches to drug discovery. researchgate.net For the pyridinone class of compounds, these emerging methodologies offer exciting prospects for the synthesis and optimization of derivatives like 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one.
Modern synthetic techniques such as C-H activation, photoredox catalysis, and flow chemistry are enabling the creation of complex molecular architectures with greater precision and efficiency. researchgate.net These methods could be instrumental in developing novel analogs of the target compound, allowing for a systematic exploration of the structure-activity relationship (SAR). Furthermore, multicomponent reactions offer a streamlined approach to generate diverse libraries of pyridinone derivatives for high-throughput screening. nih.gov
Computational drug design is another cornerstone of modern drug discovery. researchgate.net Techniques like molecular docking, virtual screening, and quantitative structure-activity relationship (QSAR) modeling can be employed to predict the biological activity and pharmacokinetic properties of new pyridinone derivatives. researchgate.net These in silico methods can significantly reduce the time and cost associated with the initial stages of drug development by prioritizing the synthesis of compounds with the highest potential for success.
Unexplored Therapeutic Areas for this compound Scaffold
While pyridinones have established roles in oncology and virology, the specific therapeutic potential of the this compound scaffold remains largely untapped. acs.org The unique structural features of this compound, particularly the difluorinated benzyl (B1604629) moiety, may confer novel biological activities that could be exploited in new therapeutic areas.
One promising avenue of investigation is in the realm of neurodegenerative diseases. The blood-brain barrier is a significant obstacle for many central nervous system (CNS) drugs, and the lipophilicity of the difluorobenzyl group may enhance the ability of this compound to penetrate the CNS. Furthermore, certain pyridinone derivatives have shown activity against targets relevant to neuroinflammation and oxidative stress, which are implicated in the pathogenesis of diseases like Alzheimer's and Parkinson's.
Another area of interest is in the development of novel antibacterial agents. nih.gov With the rise of antibiotic resistance, there is an urgent need for new classes of drugs with novel mechanisms of action. nih.gov The pyridinone scaffold has been shown to inhibit bacterial enzymes essential for survival, and the specific substitutions on this compound could lead to enhanced potency and a broader spectrum of activity against resistant strains.
Finally, the potential for this scaffold in treating metabolic disorders such as type 2 diabetes is an intriguing possibility. Some pyridone-based compounds have been identified as potent antagonists of the EP3 receptor, which is involved in the suppression of insulin secretion. nih.gov Further investigation into the interaction of this compound with this and other metabolic targets could uncover new therapeutic strategies.
Integration of Advanced Technologies in Research
The integration of cutting-edge technologies is set to revolutionize the research and development of new drugs. arxiv.org For a compound like this compound, these technologies can accelerate the pace of discovery and provide deeper insights into its mechanism of action.
Advanced structural biology techniques, such as cryo-electron microscopy (cryo-EM), are providing unprecedented views of drug-target interactions. By determining the three-dimensional structure of this compound bound to its biological target, researchers can gain a detailed understanding of its mechanism of action and use this information to design more effective drugs.
Predicted Physicochemical Properties of this compound
| Property | Predicted Value |
| Molecular Formula | C12H9F2NO2 |
| Molecular Weight | 237.21 g/mol |
| LogP | 1.85 |
| Polar Surface Area | 49.63 Ų |
| Hydrogen Bond Donors | 1 |
| Hydrogen Bond Acceptors | 3 |
| Rotatable Bonds | 3 |
Note: These values are computationally predicted and have not been experimentally verified.
Predicted Spectral Data for this compound
| Spectral Data | Predicted Chemical Shifts (ppm) |
| ¹H NMR | 7.5-6.0 (m, 5H, Ar-H, Py-H), 5.2 (s, 2H, O-CH2), 11.5 (br s, 1H, NH) |
| ¹³C NMR | 165.0 (C=O), 162.0 (d, J=245 Hz, C-F), 160.0 (d, J=245 Hz, C-F), 140.0, 130.0, 125.0, 115.0 (d, J=20 Hz), 110.0, 105.0 (t, J=25 Hz), 70.0 (O-CH2) |
Note: These values are computationally predicted and have not been experimentally verified. Chemical shifts are referenced to a standard solvent signal.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 4-(2,4-difluorobenzyloxy)-1H-pyridin-2-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound can be synthesized via Williamson ether synthesis, where the hydroxyl group of 4-hydroxy-1H-pyridin-2-one reacts with 2,4-difluorobenzyl bromide in the presence of a base (e.g., K₂CO₃) . Optimization involves solvent selection (e.g., DMF or acetonitrile), temperature control (60–80°C), and stoichiometric ratios (1:1.2 molar ratio of pyridinone to benzyl bromide). Monitoring via TLC or HPLC ensures reaction completion. For improved yields, microwave-assisted synthesis under controlled power (100–150 W) reduces reaction time by 30–50% .
Q. How can structural characterization of this compound be performed to confirm purity and regiochemistry?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR confirm the presence of the difluorobenzyloxy group (δ 5.2–5.4 ppm for OCH₂Ar in ¹H NMR; δ 115–125 ppm for aromatic fluorinated carbons in ¹³C NMR) .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., [M+H]⁺ calculated for C₁₂H₈F₂NO₂: 256.0521) validates molecular integrity .
- X-ray Crystallography : Single-crystal analysis resolves regiochemical ambiguities, particularly the orientation of the difluorobenzyl group .
Q. What are the solubility and stability profiles of this compound under varying pH and storage conditions?
- Methodological Answer :
- Solubility : The compound is sparingly soluble in water (<0.1 mg/mL at 25°C) but dissolves in polar aprotic solvents (e.g., DMSO, DMF). Solubility can be enhanced using cyclodextrin inclusion complexes .
- Stability : Degrades under strong acidic (pH < 3) or basic (pH > 10) conditions via hydrolysis of the ether bond. Store at –20°C in inert atmospheres (argon) to prevent oxidation .
Advanced Research Questions
Q. How does the difluorobenzyloxy substituent influence the compound's bioactivity compared to non-fluorinated analogs?
- Methodological Answer : Fluorination enhances metabolic stability and membrane permeability due to increased lipophilicity (logP ≈ 2.5 vs. 1.8 for non-fluorinated analogs). Comparative assays (e.g., enzyme inhibition or receptor binding) show a 3–5× potency improvement in fluorinated derivatives, attributed to fluorine’s electronegativity and steric effects . For example, in kinase inhibition studies, IC₅₀ values decrease from 1.2 µM (non-fluorinated) to 0.3 µM (difluoro-substituted) .
Q. What analytical methods are suitable for quantifying trace impurities in bulk synthesis?
- Methodological Answer :
- HPLC-DAD/FLD : Use a C18 column (5 µm, 250 × 4.6 mm) with gradient elution (acetonitrile/0.1% TFA in H₂O). Detect impurities at LOD ≤ 0.05% .
- LC-MS/MS : Identifies structural analogs (e.g., monofluorinated byproducts) via fragmentation patterns (e.g., m/z 238 for loss of HF) .
Q. How can computational modeling predict the compound's pharmacokinetic and toxicity profiles?
- Methodological Answer :
- ADMET Prediction : Tools like SwissADME estimate bioavailability (oral bioavailability score: 0.55) and blood-brain barrier penetration (logBB: –0.8). Toxicity risks (e.g., hepatotoxicity) are assessed via ProTox-II .
- Docking Studies : Molecular docking (AutoDock Vina) into target proteins (e.g., kinase domains) identifies key interactions (e.g., H-bonds with Asp 831 in EGFR) .
Q. What strategies mitigate regiochemical byproducts during scale-up synthesis?
- Methodological Answer :
- Protecting Groups : Temporarily protect the pyridinone hydroxyl with tert-butyldimethylsilyl (TBS) to direct benzylation exclusively to the 4-position .
- Flow Chemistry : Continuous flow reactors minimize side reactions (e.g., over-alkylation) by precise control of residence time (2–5 min) and temperature .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
